2,3,5,5-Tetramethylhexanoic acid
Description
2,3,5,5-Tetramethylhexanoic acid is a saturated monocarboxylic acid. Its structure is defined by a six-carbon hexanoic acid backbone, which is modified by the presence of four methyl group substituents at the 2, 3, and 5 positions. The presence of a gem-dimethyl group at the C5 position is a key structural feature.
| Computed Properties of this compound | |
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
| Class | Branched-Chain Carboxylic Acid |
Branched-chain carboxylic acids are characterized by the presence of alkyl side chains attached to the main carbon chain of the acid. This branching distinguishes them from their straight-chain counterparts, such as decanoic acid. The position and number of these branches significantly influence the molecule's physical and chemical properties. For instance, increased branching can affect steric hindrance around the carboxyl group, influencing reactivity in reactions like esterification. It also tends to lower the melting point and alter the solubility of the compound compared to linear isomers. This compound, with its four methyl branches, is an example of a highly branched or "bulky" carboxylic acid.
This compound is a constitutional isomer of decanoic acid and, more specifically, of neodecanoic acid. wikipedia.orgfoodb.ca Neodecanoic acid is not a single compound but a commercial mixture of C10 branched-chain carboxylic acids. wikipedia.orgfoodb.cahmdb.ca The defining feature of the isomers typically found in neodecanoic acid is a quaternary alpha-carbon, meaning the carbon atom adjacent to the carboxyl group is bonded to three other carbon atoms. This structure is often referred to as a "trialkyl acetic acid". foodb.cahmdb.ca
The common isomers that constitute the commercial mixture of neodecanoic acid include:
2,2,3,5-Tetramethylhexanoic acid wikipedia.orgfoodb.cahmdb.ca
2,4-Dimethyl-2-isopropylpentanoic acid wikipedia.orgfoodb.cahmdb.ca
2,5-Dimethyl-2-ethylhexanoic acid wikipedia.orgfoodb.cahmdb.ca
2,2-Dimethyloctanoic acid wikipedia.orgfoodb.cahmdb.ca
2,2-Diethylhexanoic acid wikipedia.orgfoodb.cahmdb.ca
While this compound shares the same molecular formula (C10H20O2) as the components of neodecanoic acid, it is not typically cited as a primary component in the commercial product. wikipedia.orgfoodb.cahmdb.ca Its structure, featuring a methyl group at the C3 position rather than a fully substituted quaternary alpha-carbon, differentiates it from the predominant isomers in neodecanoic acid. The existence of a wide variety of tetramethylhexanoic acid isomers is acknowledged in patent literature, indicating the structural diversity possible within this class of molecules. utexas.edu
| Isomer Comparison | Alpha-Carbon Substitution | Commonly Listed in Neodecanoic Acid? |
| This compound | Tertiary | No |
| 2,2,3,5-Tetramethylhexanoic Acid | Quaternary | Yes wikipedia.orgfoodb.ca |
| 3,3,5,5-Tetramethylhexanoic Acid | Secondary | No |
A review of available scientific literature indicates that this compound is not a subject of extensive academic research. Specific studies focusing on its synthesis, properties, or applications are not prominent.
However, the broader class of highly branched C10 carboxylic acids, particularly the isomers found in neodecanoic acid, are of significant interest. Research into these related compounds focuses on several areas:
Catalysis: Metal salts of neodecanoic acid isomers, such as zinc neodecanoate (derived from isomers like 3,3,5,5-tetramethylhexanoic acid), are investigated and used as catalysts in polymerization and esterification reactions.
Industrial Additives: The branched structure of these acids imparts thermal stability and solubility in organic media, leading to their use in the synthesis of stabilizers for polymers (like PVC) and as additives in lubricants. cymitquimica.com
Analytical Chemistry: Certain isomers, such as 2,2,3,5-tetramethylhexanoic acid, and their deuterated analogs are used in analytical studies, for example, to quantify total organic acid content in industrial coolants.
While these research areas demonstrate the significance of its isomers, there is no specific body of research dedicated to this compound itself. Its primary relevance remains as a structural isomer within the broader family of C10 branched-chain carboxylic acids.
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,5-tetramethylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7(6-10(3,4)5)8(2)9(11)12/h7-8H,6H2,1-5H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWIAUSODIPEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tetramethylhexanoic Acids
General Oxidation Pathways from Alcohol and Aldehyde Precursors
The oxidation of primary alcohols and aldehydes to carboxylic acids is a fundamental transformation in organic synthesis and a common method for preparing tetramethylhexanoic acids. organic-chemistry.orgnih.gov This approach often employs various oxidizing agents and catalytic systems to achieve high yields and selectivity. organic-chemistry.orgresearchgate.net The general principle involves the conversion of the alcohol or aldehyde functional group to a carboxylic acid group without altering the carbon skeleton of the molecule.
Synthesis of 3,3,5,5-Tetramethylhexanoic Acid via Oxidation of Corresponding Branched Alcohols or Aldehydes
One of the isomers, 3,3,5,5-tetramethylhexanoic acid, can be synthesized through the oxidation of its corresponding branched alcohol, 3,3,5,5-tetramethylhexanol, or aldehyde, 3,3,5,5-tetramethylhexanal. This method often utilizes molecular oxygen or air as the oxidant. The reaction temperature is typically maintained between 0°C and 100°C to optimize the yield and minimize the formation of byproducts. The oxidation process is thought to proceed through an organic peroxy intermediate, which then converts to the final carboxylic acid.
Another pathway to obtain the necessary aldehyde precursor is through the hydroformylation of diisobutylene, which can then be oxidized to 3,3,5,5-tetramethylhexanoic acid. google.com This industrial process often involves the use of cobalt or rhodium catalysts for the hydroformylation step. google.com
Catalytic Systems in Oxidation Reactions (e.g., Cobalt, Manganese, Copper, Vanadium Compounds)
To facilitate the oxidation of alcohols and aldehydes, various metal-based catalytic systems are employed. These catalysts enhance the reaction rate and selectivity. Commonly used catalysts include compounds of cobalt, manganese, copper, and vanadium. organic-chemistry.org For instance, a cobalt pincer catalyst has been shown to mediate the oxidation of alcohols to carboxylate salts. organic-chemistry.org Similarly, nickel-based catalysts, such as nickel(II) chloride or acetate, can be used for the oxidation of primary alcohols to carboxylic acids. researchgate.net The choice of catalyst can be crucial for the efficiency of the reaction and can be tailored to the specific substrate and desired product.
| Catalyst Type | Example Compound | Application |
| Cobalt-based | Cobalt pincer catalyst (NNNHtBuCoBr2) | Oxidation of alcohols to carboxylate salts organic-chemistry.org |
| Manganese-based | Manganese compounds | General oxidation of branched alcohols |
| Copper-based | Copper compounds | General oxidation of branched alcohols |
| Vanadium-based | Vanadium compounds | General oxidation of branched alcohols |
| Nickel-based | Nickel(II) chloride (NiCl2) | Oxidation of primary alcohols to carboxylic acids researchgate.net |
| Ruthenium-based | (BIPY-PNN)Ru(H)(Cl)(CO) | Oxidation of alcohols to carboxylates in aqueous solution acs.org |
| Chromium-based | (NH4)3[CrMo6O18(OH)6] | Oxidation of alcohols to carboxylic acids rsc.org |
Strategic Approaches to Branched Carboxylic Acid Synthesis
The synthesis of branched carboxylic acids like tetramethylhexanoic acid isomers requires careful planning to introduce the methyl groups at the correct positions. The choice of starting materials is critical. For instance, the synthesis of neodecanoic acid, a mixture of branched-chain C10 carboxylic acids that includes tetramethylhexanoic acid isomers, often starts with branched olefins. smolecule.com The Koch synthesis is a common industrial method where carbon monoxide is reacted with branched olefins under acidic conditions to produce the desired carboxylic acid structure. smolecule.com
The strategic selection of isomeric starting materials can also direct the synthesis towards a specific final product. Research has shown that the choice between isomeric additives, such as 2-methylbutyric acid and 3-methylbutyric acid, can selectively produce different nanocluster isomers of cadmium sulfide (B99878) (CdS). epfl.ch This principle of using isomeric precursors to control the final structure can be applied to the synthesis of complex organic molecules like tetramethylhexanoic acids.
Intermediate Compounds in Synthesis of Specific Isomers
In multi-step syntheses, the formation and reaction of specific intermediate compounds are crucial for obtaining the target molecule. These intermediates are often stable compounds that can be isolated and purified before proceeding to the next reaction step.
Role of (E)-2,2,3,5-Tetramethylhex-3-enoic Acid Ethyl Ester as a Synthetic Precursor to 2,2,3,5-Tetramethylhexanoic Acid
The compound (E)-2,2,3,5-tetramethylhex-3-enoic acid ethyl ester serves as a key intermediate in the synthesis of 2,2,3,5-tetramethylhexanoic acid. cymitquimica.com This unsaturated ester contains the correct carbon skeleton and methyl group positioning, which can then be converted to the final saturated carboxylic acid through subsequent chemical transformations, such as hydrogenation of the double bond and hydrolysis of the ester group. Other related compounds, such as 2,4-dimethylpentanoic acid ethyl ester and 2,3,5-trimethyl-2-hexanol, are also mentioned as intermediates in the synthesis of 2,2,3,5-tetramethylhexanoic acid. americanchemicalsuppliers.com
Alternative Synthetic Approaches for Related Isomers
Beyond the direct oxidation of alcohols and aldehydes, other synthetic methods can be employed to produce isomers of tetramethylhexanoic acid. One such method is the Wittig reaction, which can be used to create carbon-carbon double bonds and can be a step in the synthesis of complex molecules. The acylation of Wittig reagents can lead to the formation of allenes, which can be further modified. orgsyn.org
Another approach involves the use of organometallic reagents. For example, the synthesis of tin(II) neodecanoate involves the reaction of neodecanoic acid with a tin source. smolecule.com The neodecanoic acid itself, a mixture of isomers, is produced through established industrial routes like the Koch synthesis. smolecule.com
Furthermore, specific reactions can be designed to favor the formation of one isomer over another. The choice of solvent, temperature, and catalyst can influence the product distribution in reactions where multiple isomers can be formed.
Chemical Transformations and Derivative Synthesis of Tetramethylhexanoic Acids
Esterification Reactions
Esterification of sterically hindered carboxylic acids such as 3,3,5,5-tetramethylhexanoic acid presents a challenge for standard methods. The bulky substituents near the carboxyl group impede the approach of the alcohol nucleophile. Consequently, specialized methods are often required to achieve efficient conversion.
The synthesis of esters like Methyl 3,3,5,5-tetramethylhexanoate from the corresponding acid requires conditions that can overcome the significant steric hindrance.
Standard Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed. tcichemicals.com To drive the reversible reaction towards the ester product, forcing conditions such as high-temperature reflux or the removal of water using a Dean-Stark apparatus are often necessary. tcichemicals.com For particularly hindered substrates, alternative methods may offer higher yields. jkchemical.com
One such powerful method is the Steglich esterification. organic-chemistry.orgwikipedia.org This reaction utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org The reaction proceeds under mild, often room-temperature, conditions. wikipedia.org DMAP acts as an acyl transfer agent, reacting with an O-acylisourea intermediate to form a more reactive species that is readily attacked by the alcohol. organic-chemistry.org This method is particularly effective for converting sterically demanding and acid-labile substrates. organic-chemistry.org The formation of N-acylureas can become a significant side reaction when esterification rates are low due to severe steric hindrance. orgsyn.org
Table 1: Comparison of Esterification Methods for Sterically Hindered Acids
| Method | Reagents & Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., PTSA), Heat, Water Removal | Simple reagents, direct method. | Requires forcing conditions for hindered substrates; reversible. | tcichemicals.comjkchemical.com |
| Steglich Esterification | Alcohol, DCC, DMAP (catalyst), Aprotic Solvent, Room Temp. | Mild conditions, effective for hindered & acid-labile substrates. | DCC can cause allergies; formation of insoluble dicyclohexylurea (DCU) byproduct. | organic-chemistry.orgwikipedia.orgwikipedia.org |
Reduction Chemistry
The reduction of carboxylic acids is a fundamental transformation that can yield either primary alcohols or aldehydes, depending on the reducing agent and reaction conditions.
Directly stopping the reduction of a carboxylic acid at the aldehyde stage is challenging because aldehydes are typically more reactive than the starting acid and are readily reduced further to the primary alcohol. wikipedia.org Strong reducing agents will convert the acid completely to the alcohol. wikipedia.org
Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of reducing carboxylic acids. wikipedia.org However, its high reactivity makes it difficult to isolate the intermediate aldehyde; the reaction typically proceeds to the primary alcohol. wikipedia.orgmasterorganicchemistry.com The mechanism for carboxylic acid reduction by LAH begins with an acid-base reaction where LAH, a strong base, deprotonates the acid. youtube.com This is followed by the reduction of the resulting carboxylate. youtube.com
To achieve a selective reduction to the aldehyde, less reactive or more sterically hindered hydride reagents are necessary. For instance, lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), which can be formed in situ from LiAlH₄, is used to reduce acid chlorides to aldehydes because it reacts more slowly with the aldehyde product. wikipedia.orgwikipedia.org The conversion of the carboxylic acid to a more reactive derivative, like an acid chloride or a thioester (as in the Fukuyama reduction), followed by reduction with a selective reagent is a common two-step strategy to obtain aldehydes. wikipedia.org
More recent developments have enabled the direct, selective reduction of carboxylic acids to aldehydes under milder conditions. These methods include using hydrosilanes in combination with catalysts like B(C₆F₅)₃ or through visible light photoredox catalysis. rsc.orgresearchgate.net These advanced methods offer broad substrate scope and good functional group tolerance. rsc.org
Table 2: Reducing Agents for Carboxylic Acid Transformations
| Reagent | Product from Carboxylic Acid | Selectivity for Aldehyde | Conditions | Citations |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Low (over-reduction is typical) | Anhydrous ether or THF, followed by aqueous workup. | wikipedia.orgmasterorganicchemistry.com |
| Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) | Aldehyde (from acid chloride) | High (for acid chlorides) | Low temperature. | wikipedia.orgwikipedia.org |
| Hydrosilanes + B(C₆F₅)₃ Catalyst | Aldehyde (via disilyl acetal) | High | Mild conditions. | researchgate.net |
| Hydrosilanes + Photoredox Catalyst | Aldehyde | High | Visible light, mild conditions. | rsc.org |
Conversion of 2,3,5,5-Tetramethylhexanoic Acid to Corresponding Aldehyde (e.g., Hexanal, 2,3,5,5-Tetramethyl-)
Metal Carboxylate Derivatives
The carboxylic acid group readily reacts with metal oxides, hydroxides, or salts to form metal carboxylates. These derivatives have significant industrial applications.
Zinc 3,3,5,5-tetramethylhexanoate, widely known as zinc neodecanoate, is a metal carboxylate with the chemical formula C₂₀H₃₈O₄Zn. It is commonly synthesized by reacting 3,3,5,5-tetramethylhexanoic acid (neodecanoic acid) with a zinc source. bdmaee.net
A prevalent industrial method involves the direct neutralization reaction between neodecanoic acid and zinc oxide (ZnO), zinc hydroxide (B78521) (Zn(OH)₂), or zinc carbonate. bdmaee.net The reaction is typically carried out by heating the reactants, often in a solvent or under melt conditions, at temperatures ranging from 50 to 150°C. bdmaee.net Water is produced as a byproduct and is removed to drive the reaction to completion, which can be achieved through azeotropic distillation or applying reduced pressure. For example, one patented process describes warming neodecanoic acid to 70°C, adding zinc oxide with stirring, and then heating the mixture to 110-120°C for about an hour until a clear solution forms with the loss of water. google.com
An alternative synthetic route is through a salt metathesis (ion exchange) reaction. This involves reacting an alkali metal salt of the acid, such as potassium 3,3,5,5-tetramethylhexanoate, with a soluble zinc salt like zinc chloride in an anhydrous solvent. The desired zinc neodecanoate, being less soluble, precipitates from the solution and can be purified.
Table 3: Common Synthesis Routes for Zinc Neodecanoate
| Method | Reactants | Conditions | Byproducts | Citations |
|---|---|---|---|---|
| Direct Neutralization | 3,3,5,5-Tetramethylhexanoic Acid + Zinc Oxide/Hydroxide | Heat (50-150°C), with or without solvent. | Water | bdmaee.netgoogle.com |
| Salt Metathesis | Potassium 3,3,5,5-Tetramethylhexanoate + Zinc Chloride | Anhydrous solvent (e.g., THF). | Potassium Chloride |
Organotin Derivatives (e.g., from 2,2,5,5-Tetramethylhexanoic Acid)
Organotin derivatives of carboxylic acids, known as organotin carboxylates, are a class of compounds with diverse applications, including as catalysts, stabilizers, and biocides. researchgate.net The synthesis of organotin derivatives of 2,2,5,5-tetramethylhexanoic acid can be achieved through several established methods for forming organotin carboxylates.
A common synthetic route involves the condensation reaction between an organotin(IV) oxide or hydroxide and the carboxylic acid. researchgate.net For instance, dibutyltin(IV) oxide can be reacted with 2,2,5,5-tetramethylhexanoic acid in a solvent like toluene. The reaction proceeds with the azeotropic removal of water to drive the formation of the corresponding dibutyltin(IV) di(2,2,5,5-tetramethylhexanoate).
(n-Bu)₂SnO + 2 HOOC-R → (n-Bu)₂Sn(OOC-R)₂ + H₂O (where R = 2,2,5,5-tetramethylhexyl group)
Alternatively, organotin halides, such as dibutyltin(IV) dichloride or tributyltin(IV) chloride, can be used as starting materials. researchgate.netnih.gov In this case, the reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or an alkali metal hydroxide, to neutralize the hydrogen halide formed during the reaction. The sodium or potassium salt of 2,2,5,5-tetramethylhexanoic acid can also be reacted directly with the organotin halide in a metathesis reaction. researchgate.net
The general reactions are: R'₂SnCl₂ + 2 HOOC-R + 2 Et₃N → R'₂Sn(OOC-R)₂ + 2 Et₃NHCl R'₃SnCl + NaOOC-R → R'₃Sn(OOC-R) + NaCl
| Organotin Precursor | Carboxylic Acid/Salt | Product Type |
| Diorganotin(IV) Dihalide (e.g., (n-Bu)₂SnCl₂) | 2,2,5,5-Tetramethylhexanoic Acid | Diorganotin(IV) Dicarboxylate |
| Triorganotin(IV) Halide (e.g., (n-Bu)₃SnCl) | Sodium 2,2,5,5-tetramethylhexanoate | Triorganotin(IV) Carboxylate |
| Diorganotin(IV) Oxide (e.g., (n-Bu)₂SnO) | 2,2,5,5-Tetramethylhexanoic Acid | Diorganotin(IV) Dicarboxylate |
Amide Derivatives
The synthesis of amide derivatives from carboxylic acids is a fundamental transformation in organic chemistry. Tetramethylhexanoic acids can be converted to their corresponding amides through various standard procedures.
Diacylated ethylene (B1197577) amine derivatives can be synthesized from the reaction of 2,2,5,5-tetramethylhexanoic acid with ethylene diamine. This reaction typically involves the formation of two amide bonds, linking two molecules of the carboxylic acid to the two amino groups of the ethylene diamine. The synthesis generally requires activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with ethylene diamine.
A related synthesis has been reported for N,N'-(iminodiethane-2,1-diyl)di(neodecanamide), which involves the acylation of diethylenetriamine (B155796) with neodecanoic acid. cdnsciencepub.com Neodecanoic acid is a mixture of branched-chain C10 carboxylic acids, which includes isomers of tetramethylhexanoic acid. cdnsciencepub.com This suggests that a similar approach can be employed for the synthesis of diacylated ethylene amine derivatives from 2,2,5,5-tetramethylhexanoic acid.
The general reaction can be represented as: 2 R-COOH + H₂N-CH₂-CH₂-NH₂ → R-CO-NH-CH₂-CH₂-NH-CO-R + 2 H₂O (where R = 2,2,5,5-tetramethylhexyl group)
To facilitate this reaction, which can be slow due to the steric hindrance of the tetramethylhexanoic acid, heating and/or the use of a catalyst is often necessary. The removal of water as it is formed also helps to drive the reaction towards the product. These diacylated derivatives can have applications as corrosion inhibitors and in the formulation of various industrial fluids. A patent has mentioned the use of 2,2,5,5-tetramethylhexanoic acid in reactions with ethylene diamine, indicating its relevance in the synthesis of such derivatives. wikipedia.org
| Reactant 1 | Reactant 2 | Product |
| 2,2,5,5-Tetramethylhexanoic Acid | Ethylene Diamine | N,N'-bis(2,2,5,5-tetramethylhexanoyl)ethane-1,2-diamine |
| Neodecanoic Acid | Diethylenetriamine | N,N'-(iminodiethane-2,1-diyl)di(neodecanamide) |
Hydroxylated Analogues and their Synthesis
The introduction of a hydroxyl group into the carbon skeleton of tetramethylhexanoic acids can lead to new derivatives with modified properties and potential applications as chiral building blocks or in the synthesis of more complex molecules.
The synthesis of 3-hydroxy-2,2,3,5-tetramethylhexanoic acid, a β-hydroxy carboxylic acid, can be envisioned through a multi-step process, likely involving a Reformatsky reaction as a key step. wikipedia.orglibretexts.org The direct synthesis of this specific compound is not widely reported, but its ethyl ester, ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate, is commercially available, which points to established synthetic pathways for the precursor. bldpharm.com
A plausible synthetic route would start with the Reformatsky reaction between a suitable ketone and an α-bromo ester. wikipedia.orglibretexts.org In this case, the ketone would be 3,3-dimethyl-2-butanone (pinacolone), and the α-bromo ester would be ethyl 2-bromo-2-methylpropanoate (B8525525). The reaction is typically mediated by zinc metal, which forms an organozinc reagent (a Reformatsky enolate) from the α-bromo ester. This enolate then adds to the carbonyl group of the ketone to form the β-hydroxy ester after an acidic workup. wikipedia.orglibretexts.org
The reaction sequence would be:
Reformatsky Reaction: Reaction of 3,3-dimethyl-2-butanone with ethyl 2-bromo-2-methylpropanoate in the presence of zinc metal to form ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate.
Hydrolysis: Subsequent hydrolysis of the resulting ethyl ester, typically under basic or acidic conditions, would yield the target 3-hydroxy-2,2,3,5-tetramethylhexanoic acid.
This synthetic approach allows for the construction of the sterically hindered β-hydroxy carboxylic acid structure. The Reformatsky reaction is known to be effective for creating carbon-carbon bonds adjacent to sterically demanding centers.
| Step | Reactants | Reagents | Product |
| 1. Reformatsky Reaction | 3,3-Dimethyl-2-butanone, Ethyl 2-bromo-2-methylpropanoate | Zinc metal, Solvent (e.g., THF) | Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate |
| 2. Hydrolysis | Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate | Base (e.g., NaOH) or Acid (e.g., H₂SO₄), followed by acidification | 3-Hydroxy-2,2,3,5-tetramethylhexanoic Acid |
Isotopic Labeling and Deuterated Analogues
Isotopic labeling is a technique used to track the passage of a substance through a system. In the context of tetramethylhexanoic acids, this involves replacing one or more atoms of the molecule with their isotope. Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used for this purpose. The introduction of deuterium into the molecular structure of a tetramethylhexanoic acid can serve various scientific purposes, including mechanistic studies of chemical reactions, metabolic pathway elucidation, and as internal standards in quantitative mass spectrometry analysis.
The synthesis of deuterated analogues of tetramethylhexanoic acids can be achieved through various methods, such as acid-catalyzed hydrogen-deuterium exchange reactions or by using deuterated starting materials in the synthetic route. The choice of method depends on the desired position and extent of deuteration.
A deuterated analogue of 2,2,3,5-tetramethylhexanoic acid is commercially available, specifically 2,2,3,5-Tetramethylhexanoic Acid-d3. cymitquimica.comcymitquimica.com This isotopically labeled compound has a molecular formula of C₁₀D₃H₁₇O₂ and a molecular weight of 175.283. cymitquimica.comcymitquimica.com
While specific research findings on the detailed synthesis and characterization of deuterated 2,2,3,5-tetramethylhexanoic acid are not extensively documented in publicly available literature, the characterization of such compounds typically relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the incorporation of deuterium. In the ¹H NMR spectrum of a deuterated carboxylic acid, the signal corresponding to the acidic proton of the carboxyl group (typically found in the 9-12 ppm region) will disappear upon exchange with deuterium oxide (D₂O). jove.comlibretexts.orgntu.edu.sg The integration of the remaining proton signals can be used to determine the extent and position of deuteration. In ¹³C NMR, the carbonyl carbon of a carboxylic acid typically appears in the range of 160-180 ppm. jove.comlibretexts.orgntu.edu.sg
Mass Spectrometry (MS): Mass spectrometry is used to confirm the change in molecular weight due to the incorporation of deuterium atoms. The molecular ion peak in the mass spectrum will shift to a higher m/z value corresponding to the number of deuterium atoms introduced. nih.gov Fragmentation patterns can also provide information about the location of the deuterium labels within the molecule. nih.gov For instance, the mass spectra of aliphatic carboxylic acids often show a weak molecular ion peak and a prominent base peak resulting from a McLafferty rearrangement. jove.com
The synthesis of deuterated carboxylic acids can be approached through methods like the hydrolysis of a corresponding deuterated amide or by employing deuterated reagents in the synthetic pathway. epj-conferences.org For example, a general method for synthesizing deuterated fatty acids involves the reduction of a corresponding unsaturated precursor in the presence of a deuterium source. nih.gov
Compound Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,2,3,5-Tetramethylhexanoic acid | C₁₀H₂₀O₂ | 172.268 epa.gov |
| 2,2,3,5-Tetramethylhexanoic Acid-d3 | C₁₀D₃H₁₇O₂ | 175.283 cymitquimica.comcymitquimica.com |
Mechanistic Investigations of Reactions Involving Tetramethylhexanoic Acids
Elucidation of Oxidative and Reductive Reaction Mechanisms
The steric hindrance imposed by the multiple methyl groups in 2,3,5,5-tetramethylhexanoic acid and its isomers, such as 3,3,5,5-tetramethylhexanoic acid, plays a significant role in the mechanisms of their oxidative and reductive transformations.
Oxidative Mechanisms: The oxidation of a related compound, 3,3,5,5-tetramethylhexanol, to 3,3,5,5-tetramethylhexanoic acid can proceed via a mechanism involving an organic peroxy intermediate. This process often utilizes molecular oxygen in the presence of metal catalysts like cobalt or manganese. The reaction is typically maintained at temperatures between 0°C and 100°C to optimize the yield and minimize side reactions. The proposed mechanism involves the formation of a metal-peroxy complex that facilitates the oxidation of the alcohol to the corresponding carboxylic acid.
While direct oxidative cleavage of the carbon skeleton of this compound is challenging due to the absence of easily abstractable protons at the α- and β-positions, under harsh conditions, oxidation may proceed via radical mechanisms, leading to fragmentation of the molecule.
Reductive Mechanisms: The reduction of the carboxylic acid group in this compound to the corresponding alcohol, 2,3,5,5-tetramethylhexan-1-ol, typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the formation of an aluminate salt intermediate. The hydride ion (H⁻) from the reducing agent nucleophilically attacks the carbonyl carbon of the carboxylic acid. Subsequent protonation during the work-up step yields the primary alcohol. The general pathway for this reduction is outlined below:
| Step | Description | Intermediate |
| 1 | Deprotonation of the carboxylic acid by a hydride ion to form a lithium carboxylate salt and hydrogen gas. | R-COOLi |
| 2 | Nucleophilic attack of a hydride ion on the carbonyl carbon of the carboxylate salt. | R-CH(O⁻Li⁺)₂ |
| 3 | Coordination of another molecule of AlH₃ to one of the oxygen atoms. | R-CH(OAlH₃⁻Li⁺)(O⁻Li⁺) |
| 4 | Elimination of an aluminate species to form an aldehyde intermediate. | R-CHO |
| 5 | Rapid reduction of the aldehyde by another hydride ion to form a lithium alkoxide. | R-CH₂O⁻Li⁺ |
| 6 | Protonation of the alkoxide during aqueous work-up to yield the primary alcohol. | R-CH₂OH |
Electron Transfer Processes in Derivative Formation and Transformations
The formation of derivatives of this compound, such as esters and amides, and their subsequent transformations can involve electron transfer processes, particularly in reactions initiated by photolysis or radiolysis.
In reactions involving nitroxyl (B88944) radicals, electron transfer can be a key mechanistic pathway. researchgate.net For instance, the reaction of a derivative of tetramethylhexanoic acid with a radiation-induced radical can proceed via electron transfer, leading to the formation of an ion that can undergo further reactions. researchgate.net The stability of the resulting radical ions is a critical factor in determining the reaction pathway. The highly branched structure of the tetramethylhexyl group can stabilize adjacent radical centers, influencing the course of these reactions.
The electrochemical oxidation of derivatives of tetramethylhexanoic acid can also proceed through single electron transfer (SET) mechanisms, generating radical cations that can undergo fragmentation or rearrangement. The stability of the resulting carbocation or radical dictates the major reaction products.
Photochemical Reaction Mechanisms (e.g., Norrish Type I Cleavage)
Photochemical reactions provide a powerful tool for the transformation of molecules, and ketones related to tetramethylhexanoic acid exhibit interesting photochemical behavior. A notable example is the Norrish Type I cleavage of 3,3,5,5-tetramethylcyclohexanone (B79423) upon irradiation in methanol. researchgate.netresearchgate.net This reaction leads to the formation of methyl 3,3,5,5-tetramethylhexanoate. researchgate.netresearchgate.net
The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond of an excited ketone, generating two radical intermediates. wikipedia.org In the case of 3,3,5,5-tetramethylcyclohexanone, the excited ketone undergoes cleavage to form a diradical. This diradical can then undergo a series of transformations, including intramolecular hydrogen abstraction and subsequent reaction with the solvent (methanol) to yield the final ester product.
The general mechanism for the Norrish Type I cleavage is as follows:
| Step | Description | Intermediate |
| 1 | Absorption of a photon by the ketone, leading to an excited singlet state (S₁). | Excited Ketone (S₁) |
| 2 | Intersystem crossing to the more stable triplet state (T₁). | Excited Ketone (T₁) |
| 3 | Homolytic cleavage of the C-C bond alpha to the carbonyl group, forming a diradical. | Acyl-alkyl diradical |
| 4 | Intramolecular rearrangement and/or reaction with the solvent. | Ketenes, alkenes, or ester products |
This photochemical route provides a specific method for the synthesis of derivatives of tetramethylhexanoic acid from cyclic precursors.
Isotopic Tracer Studies for Reaction Pathway Delineation
Isotopic tracer studies are an invaluable tool for elucidating complex reaction mechanisms by tracking the fate of individual atoms throughout a chemical transformation. nih.govnih.gov While specific isotopic labeling studies on this compound are not extensively reported, the principles can be applied to understand its reaction pathways.
For example, in the study of fragmentation reactions, specific carbon atoms within the tetramethylhexanoic acid backbone could be labeled with ¹³C. By analyzing the distribution of the ¹³C label in the resulting fragments using techniques like mass spectrometry or NMR spectroscopy, the specific bonds that are cleaved can be identified. nih.gov
Similarly, deuterium (B1214612) (²H) labeling can be used to probe mechanisms involving hydrogen transfer. For instance, in the oxidative or reductive reactions of this compound, deuterating specific positions on the alkyl chain would help determine whether hydrogen abstraction or transfer from those sites is involved in the rate-determining step, as indicated by a kinetic isotope effect. rsc.org Such studies provide definitive evidence for proposed mechanistic steps that might otherwise be ambiguous.
| Isotope | Application in Mechanistic Studies of this compound |
| ¹³C | Delineating fragmentation patterns in mass spectrometry by identifying which carbon atoms are lost or retained in the product fragments. |
| ²H (Deuterium) | Determining kinetic isotope effects to identify rate-determining steps involving C-H bond cleavage. Tracing the pathways of hydrogen atom transfers. |
| ¹⁸O | Elucidating the mechanism of esterification or hydrolysis by labeling the oxygen atoms of the carboxylic acid or the alcohol. |
Analytical Research Methodologies Employing Tetramethylhexanoic Acids
Quantitative Determination Techniques for Total Organic Acid Content
The quantification of total organic acid content is crucial in many industrial processes for quality control and monitoring. While specific validated methods for 2,3,5,5-Tetramethylhexanoic acid are not extensively detailed in publicly available literature, its analysis would fall under the broader category of branched-chain short-chain fatty acids (SCFAs). The established analytical techniques for these compounds, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are applicable.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile organic compounds. creative-proteomics.com For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. researchgate.net A common derivatization agent is pentafluorobenzyl bromide (PFBBr), which converts the carboxylic acids into their corresponding esters. researchgate.netnih.gov
The general workflow for the quantitative analysis of branched-chain SCFAs using GC-MS involves:
Sample Preparation: Extraction of the organic acids from the sample matrix. This can involve liquid-liquid extraction or solid-phase extraction.
Derivatization: Conversion of the carboxylic acids to more volatile esters. Optimized conditions for this reaction, such as temperature, time, and pH, are critical for achieving high and reproducible derivatization yields. researchgate.netnih.gov
GC Separation: The derivatized acids are separated on a GC column. The choice of column is important for resolving isomers and other components in the sample. A tandem column setup, for instance, a DB-225ms hyphenated with a DB-5ms column, has been shown to provide excellent separation of SCFAs. researchgate.netnih.gov
MS Detection and Quantification: The mass spectrometer identifies the compounds based on their mass spectra and quantifies them by comparing the signal intensity to that of a known standard.
Table 1: Example GC-MS Parameters for Branched-Chain SCFA Analysis
| Parameter | Setting |
|---|---|
| Derivatization Reagent | Pentafluorobenzyl bromide (PFBBr) |
| Derivatization Conditions | 60°C for 90 minutes at pH 7 |
| GC Column | 30 m DB-225ms tandem with 30 m DB-5ms |
| Detection Mode | Mass Spectrometry (MS) |
| Quantification | Based on parent or fragment ions compared to standards |
High-Performance Liquid Chromatography (HPLC):
HPLC is another widely used technique for the analysis of organic acids and is particularly suitable for less volatile compounds. polarislabs.comshimadzu.com Several separation modes can be employed for organic acid analysis, including reversed-phase, ion-exchange, and ion-exclusion chromatography. shimadzu.com For quantitative analysis, UV detection is often used, typically in the range of 210 nm where the carboxyl group absorbs. scispace.com
Method validation is a critical aspect of developing a reliable quantitative HPLC method. This involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). scispace.combohrium.com
Table 2: Key Validation Parameters for HPLC Analysis of Organic Acids
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 5% |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 80% and 120% |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
Applications in the Analysis of Aqueous Coolant Systems
Branched-chain carboxylic acids, including isomers of trimethylhexanoic acid, are utilized as corrosion inhibitors in modern engine coolant formulations. google.com Specifically, 3,5,5-trimethylhexanoic acid has been identified as a component in extended life coolants, where it contributes to the protection of metals within the cooling system. google.com Therefore, the ability to accurately quantify these organic acids in coolant samples is essential for monitoring the coolant's health and ensuring its continued performance. polarislabs.comdiva-portal.org
High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for determining the concentration of organic acid inhibitors in engine coolants. polarislabs.compolarislabs.com This technique allows for the separation and quantification of various carboxylic acids present in the coolant matrix. diva-portal.orgpolarislabs.com Monitoring the levels of these inhibitors can indicate whether the coolant has been diluted, mixed with other formulations, or if the inhibitors have been depleted over time, which could compromise the corrosion protection of the engine. polarislabs.com
The analysis of organic acids in coolants by HPLC typically involves:
Sample Preparation: Dilution of the coolant sample with an appropriate solvent.
Chromatographic Separation: Using a suitable column and mobile phase to separate the different organic acids.
Detection: UV detection is commonly employed for the quantification of these carboxylic acids. diva-portal.org
The data obtained from HPLC analysis provides a detailed profile of the organic acid inhibitors, enabling a more comprehensive assessment of the coolant's condition compared to simple test strips. polarislabs.com
Development and Validation of Analytical Standards using Isotopic Analogs
In quantitative analysis, particularly when using mass spectrometry, the use of stable isotope-labeled internal standards is a widely accepted practice for improving accuracy and precision. texilajournal.comscioninstruments.com These standards are compounds that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). scioninstruments.com
For the analysis of tetramethylhexanoic acids, a deuterated analog such as 2,2,3,5-Tetramethylhexanoic Acid-d3 serves as an ideal internal standard. The key advantages of using a deuterated internal standard include:
Similar Chemical and Physical Properties: The isotopic analog behaves nearly identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation.
Correction for Matrix Effects: In mass spectrometry, the presence of other components in the sample matrix can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the deuterated standard is affected by the matrix in the same way as the analyte, it can be used to correct for these effects. scioninstruments.com
Compensation for Analyte Loss: Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final calculated concentration.
The development of an analytical method using an isotopic analog involves:
Synthesis or Procurement of the Labeled Standard: A deuterated version of the tetramethylhexanoic acid is required.
Method Validation: The analytical method is validated to ensure that the labeled standard performs as expected and that the method is accurate, precise, and robust. This includes demonstrating that the labeled and unlabeled compounds co-elute chromatographically and that their ionization efficiencies are comparable.
The use of deuterated internal standards is particularly crucial for achieving reliable and accurate quantification in complex biological or industrial samples where matrix effects and analyte recovery can be highly variable. texilajournal.comresearchgate.netnih.gov
The Role of this compound and Its Isomers in Materials Science
This compound is a branched-chain carboxylic acid that, along with its isomers, forms a key component of what is commercially known as neodecanoic acid. vizagchemical.com This group of C10 carboxylic acids is primarily utilized as chemical intermediates, particularly in the formation of metal salts and esters. vizagchemical.comchemicalbook.com The unique branched structure of these acids imparts valuable properties such as thermal stability and solubility in organic media to their derivatives, making them significant in various fields of materials science research and application.
Applications in Materials Science Research
The derivatives of 2,3,5,5-tetramethylhexanoic acid and its related isomers are integral to the advancement of materials science, finding utility in polymer creation, coatings, and specialized applications like energy and water treatment.
The synthesis and development of polymers often rely on highly specific catalysts and initiators to control the reaction and achieve desired material properties. Derivatives of neodecanoic acid, which includes isomers like this compound, are crucial in this domain.
Metal salts of neodecanoic acid are widely used as initiators for polymerization reactions. vizagchemical.comchemicalbook.com For instance, zinc neodecanoate, a salt of a highly branched C10 acid, serves as a catalyst in various polymerization processes. The branched structure of the acid component enhances the solubility and thermal stability of the resulting metal salt, which is beneficial for catalytic activity.
Furthermore, peroxides derived from related branched acids, such as isononanoic acid, function as effective polymerization catalysts. atamanchemicals.comatamankimya.com In the production of polyurethanes, tin-based catalysts are common, and formulations can include tin compounds derived from neodecanoic acid, which may contain the 2,2,3,5-tetramethylhexanoic acid isomer. google.comgoogleapis.comgoogleapis.com These catalysts play a vital role in the reaction between polyols and isocyanates to form the polyurethane polymer. google.com
Table 1: Role of this compound Derivatives in Polymer Synthesis
| Derivative Type | Specific Compound Example | Role in Polymer Synthesis | Relevant Isomers Mentioned |
|---|---|---|---|
| Metal Salts | Zinc Neodecanoate | Catalyst | 3,3,5,5-Tetramethylhexanoate |
| Metal Salts | Tin Carboxylates | Catalyst | 2,2,3,5-Tetramethylhexanoic acid google.com |
| Peroxides | Isononanoic Peroxides | Catalyst | 3,5,5-Trimethylhexanoic acid atamankimya.com |
| Metal Salts | Neodecanoate Salts | Initiator | General Neodecanoic Acid vizagchemical.comchemicalbook.com |
In the formulation of coatings, paints, and other advanced materials, derivatives of this compound and its isomers are used to enhance performance and durability.
Metal salts of neodecanoic acid are particularly effective as paint driers, which are additives that promote the curing and hardening of paint films. vizagchemical.comchemicalbook.com Zinc neodecanoate is also employed as a general coating additive. Similarly, salts of the related isononanoic acid are used as driers in varnishes and oil paints. atamanchemicals.comatamankimya.com
Ester derivatives of neodecanoic acid find application in surface coatings, contributing to the final properties of the material. vizagchemical.comchemicalbook.com In the specialized area of polyurethane production, bismuth salts of branched organic acids are used in aqueous release agents, which are essential for demolding polyurethane parts without damaging them. google.com
The inherent stability conferred by the highly branched alkyl structure of this compound and its isomers makes their derivatives excellent additives and stabilizers.
A primary application is as a stabilizer for polyvinyl chloride (PVC). Metal salts of neodecanoic acid and the related 3,5,5-trimethylhexanoic acid are used to prevent the thermal degradation of PVC during processing and use. vizagchemical.comchemicalbook.comatamanchemicals.comatamankimya.com Zinc carboxylates, such as zinc neodecanoate, are noted for their role as stabilizers in various polymeric systems.
In addition to stabilization, ester derivatives of these acids can function as plasticizers, which are added to polymers to increase their flexibility and durability. chemicalbook.comatamankimya.com In the field of lubrication, these compounds are used in the production of lubricants and metalworking fluids, where their thermal stability is a key advantage. chemicalbook.comatamanchemicals.com
Table 2: Application of Derivatives as Additives and Stabilizers
| Application | Derivative Type | Function |
|---|---|---|
| Polyvinyl Chloride (PVC) | Metal Salts | Stabilizer vizagchemical.comchemicalbook.comatamankimya.com |
| General Polymers | Zinc Carboxylates | Stabilizer |
| Plastics | Esters | Plasticizer chemicalbook.comatamankimya.com |
| Lubricants | Neodecanoic Acid | Intermediate for Lubricant Additives chemicalbook.comatamanchemicals.com |
Research into new energy technologies has identified potential roles for organo-metallic compounds with specific properties. Zinc neodecanoate, a derivative of a neodecanoic acid isomer, is noted for its application in the field of solar energy. americanelements.com The non-aqueous solubility and specific electronic properties of such organo-metallic compounds are being explored for their potential to enhance the efficiency and stability of solar energy conversion devices. americanelements.com
Derivatives of this compound also have utility in the context of water systems and treatment. Zinc neodecanoate is mentioned as a compound of interest for water treatment applications, likely due to the specific interactions of the organo-metallic complex. americanelements.com In a more analytical capacity, 2,2,3,5-tetramethylhexanoic acid has been used as a standard in studies to quantify the total organic acid content in aqueous coolants, demonstrating its relevance in monitoring industrial water systems. chemicalbook.com
Biotechnological Research Applications Non Human Biological Systems
Utilization as Synthetic Building Blocks for Complex Biological Molecules
The steric hindrance of 2,3,5,5-tetramethylhexanoic acid and its isomers makes them challenging but potentially valuable building blocks in organic synthesis. While direct examples of the incorporation of this compound into complex biological molecules are not extensively documented, the principles of using sterically hindered carboxylic acids in synthesis are well-established. The reaction of sterically hindered carboxylic acids, such as pivalic acid, with amines to form amides can be challenging, often resulting in low yields under standard conditions. d-nb.info However, specialized catalytic systems, for instance those using titanium tetrachloride (TiCl4) or palladium, have been developed to facilitate such transformations. d-nb.inforsc.org
The reactivity of sterically hindered carboxylic acids is influenced by electronic effects, with electron-deficient substrates sometimes showing greater reactivity than their electron-rich counterparts. nih.gov The unique three-dimensional structure imparted by the multiple methyl groups can be exploited to control the stereochemistry of synthetic products, a critical aspect in the synthesis of bioactive molecules. The synthesis of other branched-chain fatty acids has been explored for their potential as bioactive lipids. researchgate.net
Table 1: Reactivity of Sterically Hindered Carboxylic Acids in Synthesis
| Catalyst/Reagent | Substrate Example | Observation | Reference |
| TiCl4 | Pivalic acid and diethylamine | Low conversion to the corresponding amide. | d-nb.info |
| Palladium(II) acetate | Sterically-hindered aryl carboxylic acids | Smooth reduction and decarbonylation. | rsc.org |
| Palladium-based catalysts | Sterically-hindered carboxylic acids | Similar reactivity to ortho-unsubstituted acids in some cross-coupling reactions. | nih.gov |
Application as Tools in Biochemical Assay Development
Currently, there is a lack of specific documented use of this compound as a tool in the development of biochemical assays. However, the general principles of assay development suggest potential, albeit unproven, applications. For instance, in enzyme-linked immunosorbent assays (ELISAs), various reagents are required for coating, blocking, and detection steps to ensure specificity and sensitivity. oup.comchesci.com The chemical properties of assay components can significantly impact the outcome.
One hypothetical application for a sterically hindered and chemically stable molecule like this compound could be as a non-interfering component in assay buffers. The ideal buffer for biological experiments should not interact with the biological system being studied. wikipedia.org The bulky nature of this compound might prevent it from binding to the active sites of enzymes or interacting with antibodies, thus reducing non-specific interactions that could otherwise compromise assay results.
Investigations into Metal Ion Transport and Enzyme Regulation (via Metal Carboxylates)
The carboxylate group of this compound can coordinate with metal ions to form metal carboxylate complexes. These complexes have potential applications in studying metal ion transport across biological membranes and in the regulation of metalloenzymes. While research directly involving this compound is limited, studies on its isomer, 3,3,5,5-tetramethylhexanoic acid, provide relevant insights. Zinc 3,3,5,5-tetramethylhexanoate, also known as zinc neodecanoate, is a metal carboxylate that has been investigated for its potential use in biological systems, particularly in metal ion transport and enzyme regulation. rsc.org
The branched structure of the tetramethylhexanoate ligand can influence the solubility, thermal stability, and catalytic activity of the metal complex. rsc.org Metal complexes are increasingly being explored as enzyme inhibitors, where the three-dimensional structure of the complex can allow it to fit tightly into enzyme active sites, leading to high selectivity. nih.govjst.go.jp Heavy metal ions are known to inhibit enzyme activity by forming stable complexes with amino acid residues, particularly those containing sulfur, which can deform the enzyme and render it inactive. wikipedia.org The study of such interactions using well-defined metal complexes of sterically hindered carboxylates could provide valuable information on the mechanisms of enzyme inhibition and regulation. Furthermore, certain zinc complexes can act as zinc ionophores, facilitating the transport of zinc ions across cell membranes, which is a critical process in cellular metabolism. cymitquimica.com
Table 2: Properties and Applications of a Related Metal Carboxylate
| Compound | Property | Potential Application | Reference |
| Zinc 3,3,5,5-tetramethylhexanoate | Forms a branched-chain metal carboxylate | Studied for use in metal ion transport and enzyme regulation. | rsc.org |
Tracking Biochemical Pathways using Isotopically Labeled Compounds
Isotopically labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. researchgate.net The commercial availability of a deuterated isotopologue of a closely related isomer, 2,2,3,5-Tetramethylhexanoic acid-d3, indicates the feasibility and interest in using such labeled compounds for metabolic research. scbt.com Deuterium-labeled fatty acids are used in human and animal studies to track their absorption, distribution, and incorporation into various lipid classes. nih.govresearchgate.net
By introducing a labeled version of this compound into a biological system, researchers could use techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to follow its journey through different metabolic pathways. jst.go.jp This can reveal how the branched-chain fatty acid is metabolized, whether it is incorporated into more complex lipids, and how it might influence other metabolic pathways. For example, studies with other branched-chain fatty acids have shown that they can inhibit fatty acid biosynthesis in cancer cells. The use of an isotopically labeled version of this compound could help to elucidate the specific enzymatic steps that are affected.
Table 3: Examples of Isotopically Labeled Fatty Acids in Research
| Labeled Compound | Research Application | Analytical Technique | Reference |
| Deuterated fatty acids | Human lipid metabolism studies. | Mass Spectrometry | researchgate.net |
| Linoleic Acid-d4 | Tracking fatty acid pathways. | Not specified | researchgate.net |
| d31-Palmitic acid | Measuring dietary fat oxidation. | Mass Spectrometry | |
| 2,2,3,5-Tetramethylhexanoic acid-d3 | Isotope analog for research. | Not specified | scbt.com |
Theoretical and Computational Studies of Tetramethylhexanoic Acids
Molecular Modeling and Conformational Analysis
Detailed molecular modeling and conformational analysis studies for 2,3,5,5-tetramethylhexanoic acid have not been specifically published. Generally, for related isomers like 3,3,5,5-tetramethylhexanoic acid, it is understood that the branched alkyl chains introduce significant conformational flexibility. This flexibility allows for multiple spatial arrangements that can influence molecular interactions and packing behavior. However, specific energy-minimized conformations, dihedral angle distributions, and potential energy surfaces for the 2,3,5,5-isomer are not documented.
Structure-Reactivity Relationship Prediction
Predictions of structure-reactivity relationships, such as those derived from Quantitative Structure-Activity Relationship (QSAR) models, are not available for this compound. For the broader category of neodecanoic acids, the highly branched structure is known to create steric hindrance, which can impact reaction selectivity and thermal stability in applications like the formation of polyurethane foams. Computational methods like Density Functional Theory (DFT) have been suggested for predicting properties of related compounds, but specific studies on the 2,3,5,5-isomer are absent. uobaghdad.edu.iq
Reaction Pathway Simulations and Energy Profiling
There is a lack of published research on reaction pathway simulations and energy profiling for this compound. Such studies would theoretically involve mapping the energy landscapes of potential reactions, such as its synthesis or degradation pathways. For instance, the synthesis of related branched carboxylic acids can occur through the oxidation of corresponding alcohols or aldehydes, often requiring catalysts. nih.gov However, the specific transition states, activation energies, and reaction coordinates for this compound have not been computationally modeled.
Prediction of Spectroscopic Properties
While general computational methods exist for predicting spectroscopic properties like NMR and IR spectra, specific predictions for this compound are not found in the reviewed literature. chemrxiv.orgspectroscopyonline.com Predicted ¹H NMR spectra are available for other, simpler hexanoic acid derivatives, but not for this highly substituted isomer. hmdb.ca The prediction of IR spectra through simulation is a developing field, but has not been specifically applied to this compound in published studies. chemrxiv.org For related compounds, key spectroscopic features have been identified experimentally, such as the ν(C=O) and ν(Zn-O) stretches in the FT-IR spectrum of zinc 3,3,5,5-tetramethylhexanoate. nih.gov
Table of Computationally Relevant Properties for Related Isomers
Since specific computational data for this compound is unavailable, the following table presents computed properties for a related isomer, 2,3,4,5-tetramethylhexanoic acid, to illustrate the types of data generated through computational methods.
| Property | Value | Method/Source |
| Molecular Weight | 172.26 g/mol | Computed by PubChem 2.1 |
| XLogP3 | 3.2 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11 |
| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.6.11 |
| Exact Mass | 172.146329876 Da | Computed by PubChem 2.1 |
| Monoisotopic Mass | 172.146329876 Da | Computed by PubChem 2.1 |
| Topological Polar Surface Area | 37.3 Ų | Computed by Cactvs 3.4.6.11 |
| Heavy Atom Count | 12 | Computed by PubChem |
| Data for 2,3,4,5-Tetramethylhexanoic acid (CID 14535619) nih.gov |
Environmental Fate and Transformation in Academic Research
Hydrolysis Studies and Chemical Transformation in Aquatic Environments
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For carboxylic acids like 2,3,5,5-Tetramethylhexanoic acid, hydrolysis is not a relevant degradation pathway as the carboxylic acid group itself is the product of the hydrolysis of other functional groups like esters or amides.
The chemical transformation of this compound in aquatic environments is expected to be slow. Its persistence will be largely determined by the rates of biotic and abiotic degradation, which, as discussed, are likely to be low due to its molecular structure. The low water solubility, which can be inferred from its structure, may also affect its distribution and bioavailability in aquatic systems. Compounds with lower water solubility tend to partition to sediment and organic matter, where degradation rates can differ from those in the water column.
Due to the lack of specific experimental data, the following table provides a qualitative summary of the expected environmental fate of this compound based on its chemical structure and principles of environmental chemistry.
| Degradation Pathway | Expected Rate | Rationale |
| Biotic Degradation | Very Slow | Significant steric hindrance from tetramethyl groups likely inhibits enzymatic activity. |
| Abiotic Degradation (Photolysis) | Negligible | Lacks significant chromophores to absorb environmental light wavelengths. |
| Abiotic Degradation (Oxidation) | Slow | Steric hindrance may reduce susceptibility to attack by reactive oxygen species. |
| Hydrolysis | Not Applicable | Carboxylic acid is the final product of hydrolysis for other functional groups. |
Further research, including laboratory degradation studies and environmental monitoring, is necessary to definitively determine the environmental fate and transformation of this compound.
Q & A
What are the key considerations for synthesizing 2,3,5,5-Tetramethylhexanoic acid with high purity?
Basic Research Focus
To achieve high-purity synthesis, prioritize reaction optimization and purification protocols. Patents for analogous branched carboxylic acids (e.g., isononanoic acid esters) highlight the use of 2-ethyl hexanol as a starting material, with controlled alkylation and oxidation steps to minimize byproducts . Key steps include:
- Temperature control : Maintain reaction temperatures between 80–120°C to avoid side reactions.
- Catalyst selection : Use transition metal catalysts (e.g., Pd/C) for selective hydrogenation of intermediates.
- Purification : Employ fractional distillation or recrystallization in non-polar solvents (e.g., hexane) to isolate the target compound.
Which spectroscopic methods are most effective for characterizing this compound?
Basic Research Focus
A multi-technique approach is critical for structural confirmation:
- Infrared (IR) Spectroscopy : NIST Standard Reference Database 69 provides benchmark IR spectra for branched carboxylic acids, with characteristic C=O stretches (~1700 cm⁻¹) and O-H bends (~2500–3000 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves methyl group environments (e.g., δ 0.8–1.5 ppm for tertiary methyls) and confirms branching patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ at m/z 172.18) and fragmentation patterns .
How can researchers resolve contradictions in reported spectral data for this compound across different studies?
Advanced Research Focus
Discrepancies often arise from isomerism or impurities. Mitigation strategies include:
- Isomer Analysis : Use gas chromatography (GC) paired with NMR to differentiate structural isomers (e.g., 2,3,5,5- vs. 1,3,5,5-tetramethyl variants) .
- Comparative Studies : Cross-validate spectral data against NIST references and synthesize pure standards for calibration .
- Sample Purity Assessment : Employ HPLC with UV detection (λ = 210 nm) to quantify impurities >0.1% .
What methodological challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
Advanced Research Focus
Challenges include low impurity concentrations and co-elution in chromatographic methods. Solutions involve:
- Advanced Separation Techniques : Use reverse-phase HPLC-MS with a C18 column (acetonitrile/water gradient) to resolve trace byproducts (e.g., methyl-branched alkanes) .
- Sensitivity Enhancement : Derivatize the acid with pentafluorobenzyl bromide to improve detection limits in GC-MS (<1 ppm) .
- Statistical Validation : Apply principal component analysis (PCA) to distinguish instrument noise from genuine impurities .
How does the presence of structural isomers affect the chemical behavior of this compound in catalytic reactions?
Advanced Research Focus
Isomeric branching alters steric and electronic properties, influencing reactivity:
- Steric Hindrance : Tertiary methyl groups (e.g., at C2 and C5) reduce accessibility to catalytic active sites, lowering esterification rates by ~30% compared to linear analogs .
- Thermodynamic Stability : Isomers with equatorial methyl groups (e.g., 2,3,5,5-) exhibit higher thermal stability (TGA decomposition onset at 220°C vs. 190°C for other isomers) .
- Reaction Pathway Mapping : Use density functional theory (DFT) to model energy barriers for isomer-specific reactions .
What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?
Basic Research Focus
Stability is influenced by environmental factors:
- Temperature : Store at 2–8°C in amber glass vials to prevent thermal degradation and photolysis .
- Atmosphere : Use nitrogen-purged containers to avoid oxidation (e.g., formation of peroxides) .
- Moisture Control : Add molecular sieves (3Å) to anhydrous solvents during storage to suppress hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
